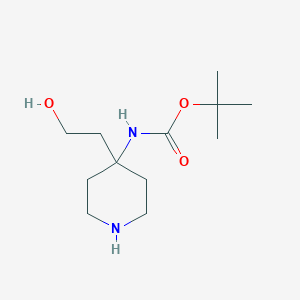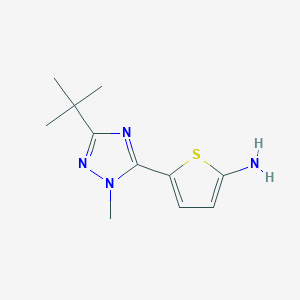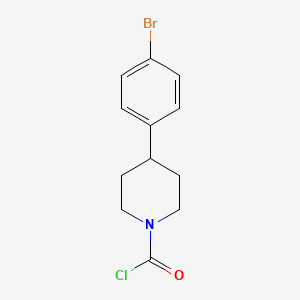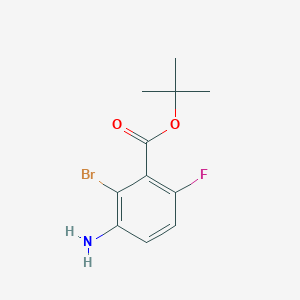![molecular formula C5H7NO B13475275 2-Azabicyclo[3.1.0]hexan-4-one](/img/structure/B13475275.png)
2-Azabicyclo[3.1.0]hexan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azabicyclo[3.1.0]hexan-4-one is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered ring fused to a three-membered ring, with a nitrogen atom incorporated into the six-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.1.0]hexan-4-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the cyclopropanation of N-alkenyl thioamides using titanium-mediated reactions has been reported . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of mild conditions and excellent functional group tolerance .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with adjustments for scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 2-Azabicyclo[3.1.0]hexan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom and the strained bicyclic structure, which makes the compound reactive under certain conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields amines or alcohols .
Aplicaciones Científicas De Investigación
2-Azabicyclo[3.1.0]hexan-4-one has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have been studied for their potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents . Additionally, its unique structure makes it a valuable scaffold in drug design and development .
Mecanismo De Acción
The mechanism of action of 2-Azabicyclo[3.1.0]hexan-4-one and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For instance, some derivatives act as inhibitors of histone deacetylase, which plays a role in gene expression regulation . The compound’s bicyclic structure allows it to fit into the active sites of these targets, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-Azabicyclo[3.1.0]hexan-4-one include other azabicyclic structures such as 3-Azabicyclo[3.1.0]hexane and 2-Azabicyclo[3.2.1]octane . These compounds share the bicyclic framework but differ in the size of the rings and the position of the nitrogen atom.
Uniqueness: What sets this compound apart is its specific ring fusion and the position of the nitrogen atom, which confer unique reactivity and biological activity. This makes it a versatile compound in synthetic chemistry and a promising candidate in drug discovery .
Propiedades
Fórmula molecular |
C5H7NO |
|---|---|
Peso molecular |
97.12 g/mol |
Nombre IUPAC |
2-azabicyclo[3.1.0]hexan-4-one |
InChI |
InChI=1S/C5H7NO/c7-5-2-6-4-1-3(4)5/h3-4,6H,1-2H2 |
Clave InChI |
WOWOZIKKNISHGM-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1NCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


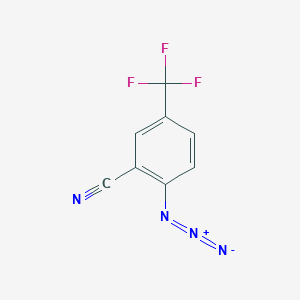

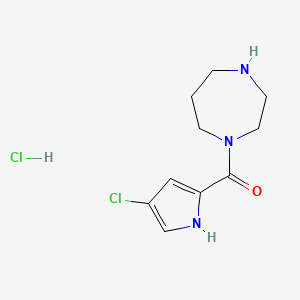

![1-[(Tert-butoxy)carbonyl]-4-methyl-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B13475223.png)
![2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride](/img/structure/B13475227.png)
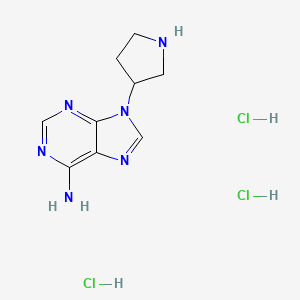
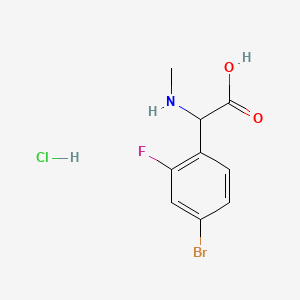
![3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13475238.png)
